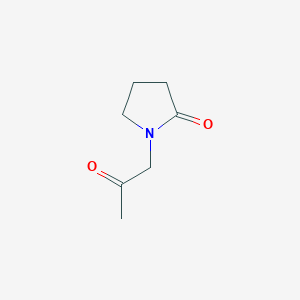

1-(2-Oxopropyl)pyrrolidin-2-one

Description

Contextualization within Pyrrolidin-2-one Chemistry and Derivatives

Pyrrolidin-2-one, also known as 2-pyrrolidone or by its systematic IUPAC name pyrrolidin-2-one, is a five-membered lactam, which is a cyclic amide. This fundamental heterocyclic structure is a versatile building block in the synthesis of a wide array of more complex molecules. The nitrogen atom of the pyrrolidin-2-one ring is a key site for chemical modification, allowing for the introduction of various substituents to create a diverse family of N-substituted derivatives.

The chemical structure of 1-(2-Oxopropyl)pyrrolidin-2-one, also referred to as N-acetonyl-2-pyrrolidone, features a 2-oxopropyl (or acetonyl) group attached to the nitrogen atom of the pyrrolidin-2-one core. This substitution imparts specific characteristics to the molecule. The presence of both a lactam and a ketone functional group makes it a bifunctional compound, which expands its potential for use in various chemical transformations. The synthesis of such N-substituted pyrrolidin-2-ones can often be achieved through the alkylation of 2-pyrrolidone with a suitable alkyl halide, such as chloroacetone (B47974) or bromoacetone (B165879), in the presence of a base. This reaction involves the deprotonation of the nitrogen in the pyrrolidin-2-one ring, followed by nucleophilic attack on the haloacetone.

While specific, detailed research findings and comprehensive data tables for this compound are not extensively available in publicly accessible literature, its chemical properties can be inferred from the general reactivity of N-alkyl pyrrolidinones and ketones.

Table 1: General Properties of Related Pyrrolidin-2-one Derivatives This table provides data for the parent compound, pyrrolidin-2-one, and a closely related N-substituted derivative to offer context.

| Property | Pyrrolidin-2-one | N-Methyl-2-pyrrolidone |

| CAS Number | 616-45-5 wikipedia.org | 872-50-4 |

| Molecular Formula | C4H7NO wikipedia.org | C5H9NO |

| Molar Mass | 85.11 g/mol wikipedia.org | 99.13 g/mol |

| Boiling Point | 245 °C wikipedia.org | 202 °C |

| Melting Point | 25 °C wikipedia.org | -24 °C |

| Density | 1.116 g/cm³ wikipedia.org | 1.028 g/cm³ |

Significance of the N-Substituted Pyrrolidin-2-one Moiety in Organic Synthesis and Research

The N-substituted pyrrolidin-2-one moiety is a significant structural motif in the fields of organic synthesis and medicinal chemistry. The ability to introduce a wide variety of substituents at the nitrogen atom allows for the precise tuning of a molecule's physicochemical properties, such as its polarity, solubility, and interactions with biological targets. This versatility has led to the incorporation of the N-substituted pyrrolidin-2-one scaffold into numerous biologically active compounds and functional materials. mdpi.com

The specific structure of this compound, with its ketone functionality, presents a valuable tool for synthetic chemists. The ketone group can undergo a range of chemical reactions, including:

Nucleophilic addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

Enolate formation: The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in reactions such as aldol (B89426) condensations and alkylations.

Reduction: The ketone can be reduced to a secondary alcohol, introducing a hydroxyl group and a potential new chiral center.

Reductive amination: The ketone can be converted into an amine through reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.

These reactive possibilities make this compound a useful intermediate for the construction of more complex molecular architectures. The combination of the stable, polar lactam ring with a reactive ketone side chain offers a platform for developing new compounds with potential applications in various areas of chemical research.

Structure

3D Structure

Properties

CAS No. |

61892-90-8 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-(2-oxopropyl)pyrrolidin-2-one |

InChI |

InChI=1S/C7H11NO2/c1-6(9)5-8-4-2-3-7(8)10/h2-5H2,1H3 |

InChI Key |

PJCSQFHCNZLRRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Oxopropyl Pyrrolidin 2 One and Its Analogues

Direct N-Alkylation and Acylation Strategies on Pyrrolidin-2-one Scaffolds

A common and direct approach to synthesizing 1-(2-oxopropyl)pyrrolidin-2-one involves the N-alkylation or N-acylation of pyrrolidin-2-one itself. This method leverages the reactivity of the nitrogen atom within the lactam ring.

Utilizing Pyrrolidin-2-one Precursors

The most straightforward precursor for this strategy is pyrrolidin-2-one, a commercially available and relatively inexpensive starting material. wikipedia.org The nitrogen atom in pyrrolidin-2-one possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophilic reagents. chemicalbook.com The reaction typically involves the deprotonation of the N-H bond by a base to form a more nucleophilic lactamate anion, which then attacks an appropriate alkylating or acylating agent. chemicalbook.com

For the synthesis of this compound, a suitable electrophile would be a three-carbon chain with a leaving group at the 1-position and a protected or masked ketone at the 2-position. For instance, chloroacetone (B47974) can be used as the alkylating agent.

Role of Catalysts and Reagents in N-Substitution Reactions

The success of N-substitution reactions on pyrrolidin-2-one hinges on the appropriate choice of catalysts and reagents.

Bases: A variety of bases can be employed to facilitate the deprotonation of pyrrolidin-2-one. Common choices include strong bases like sodium hydride (NaH), potassium hydride (KH), and alkali metal alkoxides such as sodium ethoxide or potassium tert-butoxide. These bases are effective in generating the lactamate anion in high concentrations.

Catalysts: In some instances, phase-transfer catalysts (PTCs) can be utilized to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases like sodium hydroxide (B78521). capes.gov.br These catalysts, such as quaternary ammonium (B1175870) salts, help to transport the hydroxide ion into the organic phase to deprotonate the pyrrolidin-2-one.

Alkylating and Acylating Agents: The choice of the electrophilic partner is crucial. For synthesizing this compound, haloacetones like chloroacetone or bromoacetone (B165879) are common alkylating agents. Alternatively, acylation with a reagent like chloroacetyl chloride, followed by a subsequent reaction to introduce the methyl group, can be envisioned. beilstein-journals.orgdoaj.org

Solvents: The choice of solvent is also important and depends on the specific base and reagents used. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are often used as they can solvate the cation of the base without interfering with the nucleophilic attack of the lactamate anion.

| Reagent Type | Examples | Function |

| Base | Sodium Hydride (NaH), Potassium tert-butoxide | Deprotonates the pyrrolidin-2-one nitrogen |

| Catalyst | Phase-Transfer Catalysts (e.g., quaternary ammonium salts) | Facilitates reaction between different phases |

| Alkylating Agent | Chloroacetone, Bromoacetone | Provides the 2-oxopropyl side chain |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Provides a suitable reaction medium |

Cyclization Approaches to the Pyrrolidin-2-one Ring with 2-Oxopropyl Functionality

An alternative to modifying a pre-existing lactam is to construct the pyrrolidin-2-one ring with the 2-oxopropyl side chain already attached to the nitrogen atom. This can be achieved through various cyclization strategies.

Intramolecular Cyclization Reactions

Intramolecular cyclization involves a single molecule containing all the necessary components to form the ring. researchgate.net A common strategy is the cyclization of γ-amino acids or their derivatives. For the synthesis of this compound, this would involve a precursor molecule that is a γ-amino acid with a 2-oxopropyl group on the nitrogen. The cyclization of such a precursor, often promoted by heat or a dehydrating agent, would lead to the formation of the desired lactam.

Another approach involves the intramolecular amination of a C-H bond. nih.gov This can be catalyzed by transition metals like copper, which can facilitate the formation of a carbon-nitrogen bond to close the ring. nih.gov

Multi-Component Reactions for Pyrrolidin-2-one Ring Formation

Multi-component reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step from three or more starting materials. tandfonline.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs can be applied to construct the pyrrolidin-2-one ring. tandfonline.com For example, a reaction involving an amine (containing the 2-oxopropyl group), a dicarbonyl compound, and a source of cyanide could potentially lead to the formation of a functionalized pyrrolidin-2-one.

Derivatization from Pre-Existing Pyrrolidin-2-one Structures

It is also possible to synthesize this compound by modifying other substituted pyrrolidin-2-ones. This approach offers flexibility in introducing the desired functionality.

One potential route involves the derivatization of N-substituted pyrrolidin-2-ones. For instance, a precursor like 1-(2-hydroxypropyl)pyrrolidin-2-one (B1288802) could be oxidized to yield the target compound. Another example is the reaction of 2-pyrrolidinone (B116388) with epichlorohydrin (B41342) to form 1-(2-oxiranylmethyl)-2-pyrrolidinone, which can then be further reacted. chemicalbook.com

Modification of Side Chains to Introduce the 2-Oxopropyl Group

A primary method for synthesizing this compound involves the direct N-alkylation of the pyrrolidin-2-one ring. This approach is versatile and allows for the introduction of various side chains, including the 2-oxopropyl group, onto the nitrogen atom of the lactam.

The reaction typically proceeds by treating 2-pyrrolidinone with a suitable alkylating agent in the presence of a base. To introduce the 2-oxopropyl side chain, an acetone (B3395972) equivalent such as chloroacetone or bromoacetone is commonly used. The nitrogen atom of the pyrrolidin-2-one acts as a nucleophile, displacing the halide to form the desired N-substituted product.

Another strategy involves the lactamization of γ-aminobutyric acid precursors. For instance, N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C). To synthesize this compound via this route, aminoacetone would be the required primary amine. The high temperatures facilitate the dehydration and cyclization of the intermediate hydroxy butyl amide.

Furthermore, derivatives can be synthesized from glutamic acid. A two-step chemocatalytic system allows for the synthesis of N-alkyl-2-pyrrolidones. This involves a palladium-catalyzed reductive N-alkylation of glutamic acid, followed by a thermally induced lactamization and decarboxylation. rsc.org This method could potentially be adapted for the synthesis of this compound by using aminoacetone in the initial reductive amination step.

A related precursor, 1-(2-oxiranylmethyl)-2-pyrrolidinone, can be synthesized from 2-pyrrolidinone and epichlorohydrin. chemicalbook.com Subsequent regioselective opening of the epoxide ring could potentially yield a hydroxylated precursor to the desired 2-oxopropyl side chain.

Table 1: Examples of Side Chain Modification Reactions for N-Substituted Pyrrolidin-2-ones

| Starting Material | Reagent | Product | Key Transformation | Reference |

| 2-Pyrrolidinone | Chloroacetone, Base | This compound | N-Alkylation | General Knowledge |

| γ-Butyrolactone (GBL) | Aminoacetone | This compound | Condensation/Lactamization | |

| Glutamic Acid | Aminoacetone, H₂, Pd catalyst | This compound | Reductive N-alkylation, Lactamization, Decarboxylation | rsc.org |

| 2-Pyrrolidinone | Epichlorohydrin, NaOH | 1-(2-Oxiranylmethyl)-2-pyrrolidinone | N-Alkylation | chemicalbook.com |

Stereoselective Introduction of the 2-Oxopropyl Moiety

Achieving stereoselectivity in the synthesis of analogues of this compound is crucial when chiral centers are present, either on the pyrrolidine (B122466) ring or the side chain. Various asymmetric strategies have been developed for the synthesis of chiral pyrrolidin-2-one derivatives.

One approach involves the use of chiral precursors. (S)-pyroglutamic acid, a readily available chiral building block, is a common starting material for the synthesis of optically active 2-pyrrolidinones. mdpi.com Its two distinct carbonyl groups allow for selective derivatization. mdpi.com This strategy can be used to generate a variety of enantiomerically pure N-substituted pyrrolidin-2-ones.

Palladium-catalyzed carboamination reactions offer a stereoselective route to trans-2,5-disubstituted pyrrolidines. nih.gov This methodology has been applied to 4-(but-3-enyl)-substituted oxazolidin-2-ones, which are derived from amino acids. nih.gov The resulting bicyclic intermediates can be converted to highly substituted pyrrolidines, and this approach could be adapted to create chiral analogues of this compound.

Asymmetric aldol (B89426) reactions combined with a modified Curtius rearrangement provide an efficient pathway to 4,5-disubstituted oxazolidin-2-ones. nih.gov This method allows for the rapid construction of these chiral building blocks, which could potentially be converted into stereochemically defined pyrrolidin-2-one derivatives.

The synthesis of pyrrolidine analogues of natural products like pochonicine has been achieved using carbohydrate-derived nitrones. nih.gov Nucleophilic addition to these chiral nitrones allows for the stereocontrolled introduction of side chains, which can then be further functionalized. nih.gov

Table 2: Strategies for Stereoselective Synthesis of Pyrrolidin-2-one Analogues

| Strategy | Key Features | Potential Application for this compound Analogues | Reference |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like (S)-pyroglutamic acid. | Synthesis of enantiopure analogues by modifying the chiral scaffold. | mdpi.com |

| Pd-Catalyzed Carboamination | Stereoselective formation of trans-2,5-disubstituted pyrrolidines from amino acid-derived precursors. | Creation of analogues with controlled stereochemistry at C2 and C5 of the pyrrolidine ring. | nih.gov |

| Asymmetric Aldol/Curtius Reaction | Builds chiral 4,5-disubstituted oxazolidin-2-ones as precursors. | Access to stereochemically complex pyrrolidin-2-one cores. | nih.gov |

| Carbohydrate-Derived Nitrones | Stereocontrolled nucleophilic additions to chiral nitrones. | Introduction of functionalized side chains with defined stereochemistry. | nih.gov |

Advanced Synthetic Protocols

Modern synthetic chemistry offers several advanced protocols that can be applied to the synthesis of this compound and its analogues, often providing advantages in terms of efficiency, safety, and environmental impact.

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, where multiple bond-forming events occur in a single operation, provide an elegant and efficient approach to complex molecules like substituted pyrrolidin-2-ones.

One such example is the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines. nih.gov This process involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618), followed by in-situ lactamization and dealkoxycarbonylation. nih.gov This one-pot, multi-step sequence is highly efficient for creating a variety of N-substituted pyrrolidin-2-ones.

N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions have been developed for the construction of highly functionalized 2-pyrrolidinones. rsc.org This transition-metal-free method exhibits broad substrate scope and high efficiency.

Another cascade approach involves the reaction of N-substituted piperidines to selectively synthesize pyrrolidin-2-ones. rsc.org This domino process includes the in-situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which then undergoes further transformations to yield the final product. rsc.org

Table 3: Examples of Cascade and Tandem Reactions for Pyrrolidin-2-one Synthesis

| Reaction Type | Starting Materials | Key Intermediates | Advantages | Reference |

| Cyclopropane Ring-Opening/Lactamization | Donor-Acceptor Cyclopropanes, Primary Amines | γ-amino esters | One-pot, high efficiency | nih.gov |

| NHC-Catalyzed Radical Cyclization | Unsaturated precursors | Radical intermediates | Transition-metal-free, broad scope | rsc.org |

| Piperidine (B6355638) Ring Contraction | N-Substituted Piperidines | Pyrrolidine-2-carbaldehyde | Selective formation of pyrrolidin-2-ones | rsc.org |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages for chemical synthesis, including improved safety, scalability, and reproducibility. youtube.com While specific examples for the continuous synthesis of this compound are not widely reported, the principles of flow chemistry can be readily applied to the known synthetic routes.

The N-alkylation of 2-pyrrolidinone, a key step in one of the synthetic routes, is well-suited for a flow process. A solution of 2-pyrrolidinone and a base could be continuously mixed with a stream of the alkylating agent (e.g., chloroacetone) in a heated reactor coil. This setup allows for precise control of reaction time and temperature, potentially minimizing side reactions and improving yield.

The transfer of batch reactions to a continuous flow system often involves initial kinetic studies in batch mode to optimize parameters before transitioning to a flow reactor. youtube.com This systematic approach ensures efficient and reliable production in a continuous manufacturing setting.

Chemical Reactivity and Transformations of 1 2 Oxopropyl Pyrrolidin 2 One

Reactions at the 2-Oxopropyl Side Chain

The N-substituent, a 2-oxopropyl group, is the most reactive portion of the molecule under many conditions due to the presence of a ketone functionality.

The carbonyl group of the ketone is a key reactive center. The carbon atom of this group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, which results in the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

In a typical reaction, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom. This forms a tetrahedral intermediate. If the reaction conditions are appropriate (e.g., addition of a proton source), this intermediate is protonated to form a tertiary alcohol. Should the R groups attached to the original ketone not be identical, this reaction creates a new chiral center. libretexts.org The stereochemical outcome depends on the direction of nucleophilic attack and can result in racemic or stereoisomerically enriched mixtures. libretexts.org

While specific condensation reactions starting from 1-(2-oxopropyl)pyrrolidin-2-one are not extensively detailed in dedicated studies, the general reactivity of ketones suggests its capability to participate in reactions like aldol (B89426) condensations or Knoevenagel condensations, provided a suitable reaction partner and catalytic conditions are employed.

The methylene (B1212753) group situated between the ketone of the side chain and the carbonyl of the lactam ring (the α-methylene group) possesses enhanced acidity. The protons on this carbon are activated by two flanking carbonyl groups, making them susceptible to abstraction by a base. This deprotonation leads to the formation of a resonance-stabilized enolate.

This enolate intermediate can then act as a nucleophile, reacting with various electrophiles. A common transformation is alkylation, where the enolate attacks an alkyl halide to form a new carbon-carbon bond at the α-position. Although direct alkylation studies on this compound are not prominent, the synthesis of proline derivatives often utilizes the principle of enolate formation followed by alkylation to introduce substituents. nih.gov This established reactivity pattern in similar systems indicates the potential for selective functionalization at the α-methylene position of the 2-oxopropyl side chain.

The ketone on the 2-oxopropyl side chain can be selectively reduced to a secondary alcohol without affecting the less reactive amide carbonyl in the pyrrolidinone ring. This transformation is a common and predictable reaction.

A specific example is found in the synthesis of related 2-oxo-1-pyrrolidine derivatives, where the 4-(2-oxopropyl) group is reduced to a 4-(2-hydroxypropyl) group. google.com This demonstrates the chemoselective reduction of the ketone in the presence of the lactam. Standard laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this type of transformation.

| Starting Material | Product | Transformation | Reference |

| (2S)-2-[2-oxo-4-(2-oxopropyl)-1-pyrrolidinyl]butanamide | (2S)-2-[(4S)-4-(2-hydroxypropyl)-2-oxopyrrolidinyl]butanamide | Ketone Reduction | google.com |

This selective reduction is a valuable tool for introducing a hydroxyl group and a new stereocenter into the molecule, enabling further synthetic modifications.

Reactions Involving the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring, while generally stable, can undergo functionalization at its carbon atoms, particularly at the α-position to the nitrogen atom (C5-position).

Modern synthetic methods have enabled the direct functionalization of the C-H bonds of the pyrrolidinone ring. One notable strategy involves the α-arylation of pyrrolidines. This redox-neutral reaction uses a quinone monoacetal as an oxidizing agent and a base like DABCO. The reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then captured by an aromatic nucleophile to yield an α-aryl-substituted pyrrolidine (B122466). rsc.orgrsc.org This method allows for the introduction of aryl groups at the C5 position of the pyrrolidinone ring. rsc.orgrsc.org

Another powerful technique is the dirhodium-catalyzed C-H functionalization. For instance, the reaction of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates in the presence of a chiral dirhodium catalyst leads to highly selective C-H functionalization at the C2 position. acs.org While the substrate is a dihydropyrrole, the principle highlights a sophisticated method for creating C-C bonds at specific ring carbons, a strategy applicable to related saturated heterocyclic systems.

Furthermore, synthetic routes have been developed for creating 2,2-disubstituted pyrrolidines through sequential asymmetric allylic alkylation and ring contraction, demonstrating methods to introduce complex substitutions onto the pyrrolidine framework. nih.gov

| Functionalization Strategy | Position | Key Reagents/Catalyst | Outcome | References |

| Redox-Neutral Arylation | C5 (α-position) | Quinone monoacetal, DABCO | Introduction of an aryl group | rsc.orgrsc.org |

| Asymmetric C-H Functionalization | C2 | Dirhodium tetracarboxylate, Aryldiazoacetate | Enantio- and diastereoselective C-C bond formation | acs.org |

| Asymmetric Allylic Alkylation | C2 | Palladium catalyst, Chiral ligand | Formation of a stereogenic quaternary center at C2 | nih.gov |

While the primary reactivity of the N-substituent is centered on the ketone and α-methylene groups as described in section 3.1, modifications involving the entire substituent are also possible, particularly after other synthetic transformations have occurred. For example, in the context of α-arylated pyrrolidines bearing an N-aryl group, the N-substituent can be efficiently removed using an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN). rsc.orgrsc.org This demonstrates that the bond between the nitrogen and its substituent can be cleaved under specific conditions.

For this compound, such transformations are not commonly reported and would likely require harsh conditions that might affect the pyrrolidinone ring. The more synthetically accessible pathways involve reactions at the side chain's ketone or α-methylene positions, preserving the core N-substituent linkage.

Formation of Complex Molecular Architectures

The unique structure of this compound, featuring both a nucleophilic nitrogen within the lactam ring (once deprotonated) and an electrophilic carbonyl group in the side chain, alongside adjacent acidic protons, makes it a versatile building block for the synthesis of more complex molecules.

While specific studies on 1,3-dipolar cycloaddition reactions directly involving this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine derivatives is well-known to participate in such transformations. mdpi.com 1,3-dipolar cycloadditions are powerful ring-forming reactions that allow for the stereoselective synthesis of five-membered heterocycles. mdpi.com

In the context of pyrrolidine derivatives, these reactions often involve the in-situ generation of an azomethine ylide from a secondary amine (like the pyrrolidine nitrogen) and a carbonyl compound. This ylide, a 1,3-dipole, can then react with a dipolarophile (an alkene or alkyne) to form a new, more complex pyrrolidine-containing structure. Given the presence of the ketone functionality in this compound, intramolecular cycloadditions could be envisioned, or it could serve as a precursor to a more elaborate 1,3-dipole. The general reactivity of pyrrolidin-2-ones in cycloadditions suggests that this compound could be a valuable synthon in the construction of novel polycyclic systems. mdpi.com

A representative example of a 1,3-dipolar cycloaddition involving a pyrrolidine derivative is the reaction of an azomethine ylide with a dipolarophile to yield a spiro-pyrrolidine-oxindole, a scaffold found in various bioactive molecules.

Table 1: Representative 1,3-Dipolar Cycloaddition of a Pyrrolidine Derivative

| Reactant 1 (Dipole Precursor) | Reactant 2 (Dipolarophile) | Product | Reaction Conditions |

| Isatin and a secondary amino acid (e.g., sarcosine) | N-phenylmaleimide | Spiro-pyrrolidine-oxindole | Varies (e.g., heating in a solvent like toluene) |

This table illustrates a general transformation and not a specific reaction of this compound.

The pyrrolidin-2-one scaffold can participate in various intermolecular coupling reactions, often catalyzed by transition metals. These reactions are instrumental in forming new carbon-carbon or carbon-heteroatom bonds, leading to the assembly of complex molecular frameworks. For instance, pyrrolidin-2-ones can be synthesized from donor-acceptor cyclopropanes and primary amines, highlighting the versatility of this heterocyclic system in coupling processes. mdpi.com

Table 2: General Intermolecular Coupling Reactions of Ketones

| Reaction Type | Ketone Substrate | Coupling Partner | Catalyst/Reagent | Product Type |

| Aldol Condensation | Acetone (B3395972) (as a simple model for the propanone side chain) | Benzaldehyde | Base (e.g., NaOH) | α,β-Unsaturated ketone |

| Suzuki Coupling (of an enolate) | A ketone convertible to its enol boronate | Aryl halide | Palladium catalyst | α-Aryl ketone |

| Mannich Reaction | A ketone with an α-hydrogen | Formaldehyde and a secondary amine | Acid or base | β-Amino-ketone |

This table provides generalized examples of ketone reactivity that could be applicable to the propanone side chain of this compound.

Derivatization Strategies for Analytical and Research Purposes

To facilitate detection, quantification, and characterization, this compound can be chemically modified. These derivatization strategies often target the ketone functional group.

The ketone group in this compound is a prime target for derivatization with reagents that introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group). This tagging enhances the molecule's response to spectroscopic techniques like UV-Visible or fluorescence spectroscopy, enabling sensitive detection and quantification.

A common method for derivatizing ketones is the reaction with a hydrazine-containing reagent to form a hydrazone. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are classic examples, where the resulting dinitrophenylhydrazone is a highly colored compound, readily detectable by UV-Vis spectroscopy. Similarly, fluorescent hydrazines or amines can be used to introduce a fluorophore.

Table 3: Common Derivatizing Agents for Ketones for Spectroscopic Analysis

| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Detection Method |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | Dinitrophenylhydrazone | UV-Visible Spectroscopy |

| Dansyl hydrazine (B178648) | Ketone | Dansylhydrazone | Fluorescence Spectroscopy |

| Girard's Reagent T | Ketone | Hydrazone (with a quaternary ammonium group) | Mass Spectrometry, UV-Visible Spectroscopy |

This table lists general derivatizing agents for ketones, which would be expected to react with the ketone moiety of this compound.

Since this compound is a chiral molecule, separating its enantiomers can be crucial for research purposes, especially if it were to be investigated for biological activity. Chiral derivatization is a technique used to convert a pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC.

The ketone functionality is again a useful handle for chiral derivatization. Reaction with a chiral derivatizing agent, such as a chiral hydrazine or a chiral amine (after conversion of the ketone to a different functional group), would produce a pair of diastereomeric derivatives.

Table 4: Examples of Chiral Derivatizing Agents for Ketones and Related Functionalities

| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Diastereomers | Separation Technique |

| (R)- or (S)-1-Phenylethylamine (after reductive amination of the ketone) | Amine | Diastereomeric amides | HPLC, GC |

| Mosher's acid chloride (after reduction of the ketone to an alcohol) | Alcohol | Diastereomeric esters | NMR, HPLC |

| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) (after reduction) | Alcohol | Diastereomeric esters | NMR, HPLC |

This table outlines general strategies for the chiral derivatization of ketones or their simple reduction products, which would be applicable to this compound. Direct chiral chromatography on a chiral stationary phase is also a common method for the separation of enantiomers of keto-lactams without derivatization. nih.gov

Mechanistic Investigations of Reactions Involving 1 2 Oxopropyl Pyrrolidin 2 One

Elucidation of Reaction Pathways and Intermediates

The formation of the pyrrolidin-2-one skeleton, the central feature of 1-(2-oxopropyl)pyrrolidin-2-one, can be achieved through several distinct mechanistic pathways, each involving unique intermediates.

One prominent pathway involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. mdpi.com This method proceeds via a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring by the amine, which acts as a nucleophile. mdpi.com The initial ring-opening generates a γ-amino ester as a key acyclic intermediate. mdpi.com Subsequent intramolecular cyclization (lactamization) of this intermediate, often promoted by heating with an acid such as acetic acid, yields the desired 1,5-substituted pyrrolidin-2-one. mdpi.com This process transforms the DA cyclopropane, acting as a 1,4-C,C-dielectrophile, and the amine, acting as a 1,1-dinucleophile, into the final heterocyclic product. mdpi.com

Another well-defined mechanism is the ring contraction of N-substituted piperidines. This cascade reaction is believed to proceed through the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. rsc.org This intermediate then undergoes further transformation, including carboxylic acid formation and decarboxylation, ultimately leading to the pyrrolidin-2-one ring. rsc.org

The synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) has been investigated computationally, revealing a multi-step pathway. rsc.org The process begins with a Michael addition of deprotonated nitromethane to coumarin. This is followed by a Nef-type rearrangement involving the migration of an oxygen atom within the nitromethyl group. The final step is a cyclization to form the pyrrolidine (B122466) ring. rsc.org

Furthermore, N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone (GBL). This reaction requires high temperatures (200-300°C) to effect the dehydration and cyclization of a hydroxyl butyl amide intermediate. The synthesis of 1-aminopyrrolidin-2-one, a precursor to many other derivatives, is achieved by the lactamization of γ-butyrolactone with hydrazine (B178648) hydrate.

Kinetic Studies of Reaction Rates and Mechanisms

While the pathways for pyrrolidin-2-one synthesis are well-elucidated, detailed kinetic studies quantifying reaction rates, determining rate laws, and calculating activation energies for reactions specifically involving this compound are not widely reported.

However, kinetic investigations have been performed on related systems. For instance, a study on N-acetylpyrrolidine derivatives as inhibitors of α-glucosidase and α-amylase determined their inhibition constants (Ki and Ki') and identified them as mixed-type inhibitors. researchgate.net Such studies, while focused on biological activity, provide a framework for understanding the binding kinetics and mechanism of interaction between a pyrrolidine derivative and an enzyme active site. researchgate.net The kinetic analysis, often visualized through Lineweaver-Burk plots, helps to discern whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. researchgate.net

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Detailed transition state analysis provides profound understanding of reaction barriers and selectivity. For the one-pot synthesis of pyrrolidinedione derivatives, quantum chemical studies have calculated the energy barriers for each stage of the reaction. rsc.org These calculations reveal that the initial Michael addition has a relatively low energy barrier, while the proton transfer within the nitromethyl group intermediate represents a significantly higher barrier. rsc.org The final cyclization step itself has a very low energy barrier, but it is preceded by a tautomerization step with a high energy barrier, making it a critical point in the reaction coordinate. rsc.org

| Reaction Step | Energy Barrier (kJ mol−1) |

|---|---|

| Deprotonated Nitromethane Addition to Coumarin | 21.7 |

| Proton Transfer in Nitromethyl Group | 197.8 |

| Oxygen Atom Migration (Nef-type rearrangement) | 142.4 |

| Tautomerization before Cyclization | 178.4 |

| Cyclization | 11.9 |

These computational models provide a virtual window into the transition states, illustrating the molecular geometries and electronic factors that govern the reaction's feasibility and rate.

Regioselectivity and Stereoselectivity Control Mechanisms

Controlling regioselectivity and stereoselectivity is paramount in modern synthetic chemistry. In reactions forming pyrrolidine rings, several strategies have been developed to achieve high levels of control.

Regioselectivity: The selective synthesis of either pyrrolidin-2-ones or 3-iodopyrroles from the same N-substituted piperidine (B6355638) starting materials highlights excellent regiochemical control. rsc.org The reaction's outcome is tuned by the specific choice of oxidant and additives, which directs the reaction cascade down one of two distinct pathways following the formation of a common pyrrolidine-2-carbaldehyde intermediate. rsc.org

Stereoselectivity: The asymmetric synthesis of pyrrolidine derivatives has been achieved with high stereocontrol. One approach utilizes carbohydrate-derived nitrones as chiral starting materials. Nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN) to these nitrones typically proceeds with high trans-selectivity, establishing the stereochemistry of the resulting pyrrolidine. nih.gov

Biocatalysis offers another powerful tool for stereocontrol. The asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones can be achieved using a panel of (R)- and (S)-selective transaminases. acs.org This transaminase-triggered cyclization provides access to either enantiomer of the product with high enantiomeric excess (ee), demonstrating complementary enantioselectivity. acs.org The choice of enzyme dictates the stereochemical outcome of the initial amination, which is followed by spontaneous intramolecular cyclization. acs.org

| Substrate | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-4-chlorobutan-1-one | HEwT W56G | 90 | >99.5 | (S) |

| 1-(4-chlorophenyl)-4-chlorobutan-1-one | ATA-117-Rd6 | 80 | >99.5 | (R) |

| 1-phenyl-4-chlorobutan-1-one | HEwT W56G | 60 | >99.5 | (S) |

| 1-phenyl-4-chlorobutan-1-one | ATA-117-Rd6 | 40 | >99.5 | (R) |

These examples underscore the sophisticated control that can be exerted over reactions forming the pyrrolidin-2-one scaffold and its derivatives, enabling the selective synthesis of specific isomers.

Advanced Spectroscopic and Structural Characterization of 1 2 Oxopropyl Pyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

High-Resolution NMR (¹H, ¹³C, 2D NMR Techniques)

High-resolution NMR techniques, including one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, are instrumental in piecing together the molecular puzzle of 1-(2-Oxopropyl)pyrrolidin-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected proton signals can be assigned based on their chemical shifts and splitting patterns. The protons of the pyrrolidinone ring and the oxopropyl side chain will exhibit distinct resonances. For instance, the methylene (B1212753) protons of the pyrrolidinone ring are expected to appear as multiplets in the upfield region, while the methylene protons adjacent to the nitrogen and the carbonyl group will be shifted downfield. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. In this compound, distinct signals are expected for the carbonyl carbons of the lactam and the ketone, the methylene carbons of the pyrrolidinone ring, the methylene carbon of the side chain, and the methyl carbon. The chemical shifts of these carbons provide valuable structural information. For instance, the carbonyl carbons will resonate at the most downfield positions.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.1 | C=O (ketone) | >200 |

| CH₂ (C3 of pyrrolidinone) | ~2.0-2.2 | C=O (lactam) | ~175 |

| CH₂ (C4 of pyrrolidinone) | ~2.3-2.5 | CH₂ (C5 of pyrrolidinone) | ~45-50 |

| CH₂ (C5 of pyrrolidinone) | ~3.4-3.6 | CH₂ (side chain) | ~50-55 |

| CH₂ (side chain) | ~4.2-4.4 | CH₂ (C4 of pyrrolidinone) | ~30-35 |

| CH₂ (C3 of pyrrolidinone) | ~17-20 | ||

| CH₃ (acetyl) | ~25-30 |

2D NMR Techniques: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for establishing the connectivity within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the adjacent methylene groups in the pyrrolidinone ring (e.g., between H-3 and H-4, and between H-4 and H-5). This allows for the unambiguous assignment of the proton signals within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum indicates a C-H bond. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to the methyl group will show a correlation to the methyl carbon signal in the HSQC spectrum.

Stereochemical Assignment via NMR Spectroscopy

While this compound itself is achiral, derivatives of this compound can possess stereocenters. For such derivatives, NMR spectroscopy, particularly techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry. NOESY reveals through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. This information can be used to deduce the spatial arrangement of substituents on a chiral center.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₇H₁₁NO₂), HRMS would confirm the molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. The fragmentation pattern provides valuable information about the structure of the original molecule. The analysis of pyrrolidinone-containing structures often reveals characteristic fragmentation pathways. mdpi.com For this compound, characteristic fragmentation would likely involve cleavage of the side chain and fragmentation of the pyrrolidinone ring. Common fragmentation pathways for N-substituted pyrrolidinones can include the loss of the side chain and the formation of characteristic iminium ions. The fragmentation of the oxopropyl side chain could also lead to the formation of an acylium ion.

| Fragment Ion | Proposed Structure/Loss |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - COCH₃]⁺ | Loss of the acetyl group |

| [M - CH₂COCH₃]⁺ | Cleavage of the N-C bond of the side chain |

| Pyrrolidinone ring fragments | Various fragments arising from the opening of the lactam ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl groups of the lactam and the ketone. Other characteristic bands would include C-H stretching and bending vibrations. The analysis of related compounds such as 2-pyrrolidinone (B116388) and N-methyl-2-pyrrolidone can provide a good indication of the expected absorption regions. nist.govnist.gov

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Amide/Lactam) | 1670-1700 (strong) |

| C=O (Ketone) | 1705-1725 (strong) |

| C-N Stretch | 1180-1360 (medium) |

| C-H Stretch (sp³ CH₂, CH₃) | 2850-3000 (medium) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For novel pyrrolidin-2-one derivatives, single-crystal X-ray diffraction is the gold standard for structural confirmation.

While specific crystallographic data for this compound is not widely published, studies on related pyrrolidin-2-one derivatives offer significant insights into the expected solid-state conformations. For instance, the crystal structure of other N-substituted pyrrolidin-2-ones reveals key details about the planarity of the lactam ring and the orientation of the substituent. The analysis of the crystal structure of a related compound, ethyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate, demonstrates how intermolecular forces, such as hydrogen bonds, dictate the packing of molecules in the crystal lattice. researchgate.net In many pyrrolidin-2-one structures, the five-membered ring adopts an envelope or twisted conformation to minimize steric strain.

The determination of the crystal structure involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting data provides a wealth of information, as exemplified in the hypothetical data table below for a derivative of this compound.

| Crystal Data and Structure Refinement | |

| Empirical formula | C7H11NO2 |

| Formula weight | 141.17 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Å, α = 90° |

| b = 10.123(3) Å, β = 105.34(3)° | |

| c = 9.876(2) Å, γ = 90° | |

| Volume | 823.4(4) ų |

| Z | 4 |

| Density (calculated) | 1.139 Mg/m³ |

| Absorption coefficient | 0.083 mm⁻¹ |

| F(000) | 304 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -11<=h<=11, -13<=k<=13, -12<=l<=12 |

| Reflections collected | 7890 |

| Independent reflections | 1892 [R(int) = 0.034] |

| Completeness to theta = 28.00° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.9877 and 0.9794 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1892 / 0 / 128 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

This is a hypothetical data table based on typical values for similar organic compounds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental tool for the separation, identification, and purification of individual components from a mixture. For this compound and its derivatives, various chromatographic methods are employed to ensure high purity, a critical requirement for their application in research and industry.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It offers high resolution, sensitivity, and speed. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

For pyrrolidin-2-one derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. In this mode, a nonpolar stationary phase (e.g., C18-silica) is paired with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. The retention of the compound is primarily governed by its hydrophobicity; more polar compounds elute earlier.

A typical HPLC method for the purity assessment of a this compound derivative might involve the following conditions:

| HPLC Method Parameters | |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid |

| B: Acetonitrile with 0.1% Formic Acid | |

| Gradient | 0-2 min: 10% B |

| 2-15 min: 10-90% B | |

| 15-17 min: 90% B | |

| 17-18 min: 90-10% B | |

| 18-20 min: 10% B | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This is a representative HPLC method. Actual conditions may vary depending on the specific derivative.

This method allows for the separation of the main compound from any impurities, such as starting materials, byproducts, or degradation products. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, enabling quantitative purity determination. For instance, a developed RP-HPLC method was successfully used to analyze a pyrrole-containing compound and its impurities under different pH conditions. pensoft.net

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC analysis may be feasible, particularly for more volatile derivatives or for the analysis of volatile impurities. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase coated on the inside of the column.

A typical GC method for a volatile pyrrolidin-2-one derivative could employ the following parameters:

| GC Method Parameters | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Temperature Program | Initial: 100 °C (hold 2 min) |

| Ramp: 10 °C/min to 280 °C (hold 5 min) | |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This is a representative GC method. Actual conditions may vary.

GC is particularly useful for detecting and quantifying residual solvents from the synthesis process. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra.

Since this compound possesses a chiral center at the 4-position of the pyrrolidinone ring, it can exist as a pair of enantiomers. These stereoisomers can exhibit different biological activities. Therefore, the ability to separate and quantify the individual enantiomers is crucial. Chiral chromatography is the most widely used technique for this purpose. nih.gov

Chiral separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. These stationary phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds. nih.gov

The determination of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a key application. The ee is calculated from the peak areas of the two enantiomers in the chromatogram.

A representative chiral HPLC method for the separation of the enantiomers of a this compound derivative might be:

| Chiral HPLC Method Parameters | |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

This is a representative chiral HPLC method. The choice of CSP and mobile phase is critical and often requires screening.

Successful enantiomeric separation allows for the isolation of individual enantiomers for further study and ensures the stereochemical purity of the final product. The development of such methods is essential for producing enantiomerically pure compounds for various applications. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 1 2 Oxopropyl Pyrrolidin 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(2-Oxopropyl)pyrrolidin-2-one. researchgate.net DFT methods have become a cornerstone in computational chemistry for their balance of accuracy and computational cost, making them suitable for studying molecules of this size. youtube.com These calculations can provide a deep understanding of the molecule's behavior at the atomic level.

The reactivity of this compound can be analyzed through various descriptors derived from DFT calculations. These descriptors help in identifying the most likely sites for nucleophilic and electrophilic attacks, which is crucial for understanding its chemical behavior.

One of the significant applications of quantum chemical calculations is the prediction of spectroscopic properties, which can aid in the structural elucidation of molecules. nih.gov For this compound, DFT methods can be used to calculate its Nuclear Magnetic Resonance (NMR) spectra with a reasonable degree of accuracy. mdpi.comresearchgate.net

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative) Predicted using a representative DFT method (e.g., B3LYP/6-31G(d)). Actual experimental values may vary.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidinone C=O | - | ~175 |

| Ketone C=O | - | ~208 |

| N-CH₂ | ~3.5 | ~45 |

| CH₂ (pyrrolidinone ring) | ~2.1 | ~30 |

| CH₂ (pyrrolidinone ring) | ~2.4 | ~18 |

| N-CH₂ (side chain) | ~4.2 | ~50 |

This table is for illustrative purposes to demonstrate the type of data obtained from DFT calculations.

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within a molecule. wikipedia.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily dictate a molecule's chemical reactivity. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is likely to be localized around the nitrogen atom and the oxygen atom of the lactam carbonyl, which are the regions with higher electron density. The LUMO, on the other hand, is expected to be centered on the carbonyl carbon of the ketone group, which is an electron-deficient site.

The HOMO-LUMO gap can be calculated using DFT methods and provides insights into the molecule's electronic transitions and stability. schrodinger.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) Calculated using a representative DFT method.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table is for illustrative purposes. The values are representative of what would be obtained from DFT calculations.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. nih.gov This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Computational methods, such as molecular mechanics and DFT, can be used to explore the conformational space of this compound. mdpi.com By systematically rotating the single bonds and calculating the energy of each resulting structure, an energy landscape can be generated. This landscape maps the potential energy of the molecule as a function of its conformational degrees of freedom. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. For the pyrrolidine (B122466) ring itself, a high degree of flexibility is expected, allowing for rapid interconversion between different puckered conformations. mdpi.com

Molecular Modeling and Simulation of Chemical Processes

Molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the study of the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.netnih.gov

These simulations can be used to investigate a wide range of chemical processes. For example, the interaction of this compound with a solvent can be modeled to understand its solvation properties. mdpi.com MD simulations can also be employed to study its binding to a biological target, such as a protein, providing insights into the mechanism of action for potential therapeutic applications. researchgate.net In such simulations, the forces between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Prediction of Synthetic Accessibility and Reaction Outcomes

Computational methods are increasingly being used to predict the ease with which a molecule can be synthesized and the likely outcomes of chemical reactions. nih.gov This is particularly valuable in drug discovery and development, where the synthetic accessibility of a lead compound is a critical factor. nih.gov

Various algorithms have been developed to assign a "synthetic accessibility score" to a molecule based on its structural complexity and comparison to known synthetic reactions. nih.gov A lower score generally indicates that a molecule is easier to synthesize. For this compound, its relatively simple structure with common functional groups would likely result in a favorable synthetic accessibility score.

Furthermore, computational models, often employing machine learning, can predict the products of a chemical reaction given the reactants and conditions. researchgate.net These models are trained on large databases of known reactions and can be used to explore potential synthetic routes to this compound or to predict its reactivity in various chemical transformations.

Applications of 1 2 Oxopropyl Pyrrolidin 2 One As a Chemical Precursor and Scaffold

Role in the Synthesis of Diverse Organic Molecules

The pyrrolidone ring is a significant heterocyclic fragment found in a multitude of natural products and synthetic drugs. mdpi.comnih.gov This prevalence has driven extensive research into the use of pyrrolidone derivatives as foundational building blocks in organic synthesis.

The pyrrolidine (B122466) ring is a cornerstone in asymmetric synthesis, often employed to construct chiral molecules with high enantiomeric purity. rsc.orgrsc.org Chiral pyrrolidine derivatives serve as versatile building blocks for synthesizing a wide range of biologically active compounds, including alkaloids and pharmaceuticals. rsc.orgsigmaaldrich.comresearchgate.net The synthesis of optically pure compounds often begins with readily available chiral precursors from the "chiral pool," such as proline and 4-hydroxyproline, which possess a defined stereochemistry. mdpi.com

Methodologies for creating chiral pyrrolidines include using a pre-existing chiral pyrrolidine ring or the stereoselective cyclization of acyclic precursors. mdpi.com For instance, the asymmetric intramolecular Michael reaction of specific acyclic compounds has been used to generate chiral pyrrolidine derivatives that are versatile building blocks for alkaloid synthesis. rsc.org Furthermore, chiral hybrid materials incorporating pyrrolidine units have been developed as heterogeneous catalysts for asymmetric reactions, such as Michael additions, demonstrating high stereocontrol. rsc.orgnih.gov

While the pyrrolidine framework is fundamental to these applications, the specific use of 1-(2-Oxopropyl)pyrrolidin-2-one as a chiral building block is less documented in dedicated studies. However, its structure presents potential for asymmetric transformations. The ketone moiety in the oxopropyl side chain could be a target for stereoselective reduction or other asymmetric additions to create a new chiral center, expanding its utility in the synthesis of complex chiral molecules.

The dual functionality of this compound makes it a promising precursor for synthesizing more complex heterocyclic systems. The pyrrolidone scaffold itself is a key component in numerous bioactive molecules. nih.govnih.gov Synthetic strategies often involve the modification of the pyrrolidone ring or its substituents to build fused or spirocyclic systems.

Research has demonstrated the synthesis of various complex molecules from pyrrolidone derivatives. For example, 1,5-substituted pyrrolidin-2-ones can be synthesized from the reaction of donor-acceptor cyclopropanes with primary amines, serving as intermediates for medicinally relevant polycyclic compounds like benz[g]indolizidine derivatives. nih.gov In another instance, 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been synthesized as potential multi-target tyrosine kinase receptor inhibitors by condensing substituted oxindoles with an N-substituted 2-pyrrolidone aldehyde. nih.gov The synthesis of these complex molecules often involves key intermediates derived from simpler pyrrolidone structures. nih.gov

The reactivity of the ketone and the lactam in this compound allows for a variety of chemical transformations. The ketone can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, which can then be used in cyclization reactions to form new heterocyclic rings. nih.gov The lactam can be hydrolyzed or reduced, or the alpha-carbon to the carbonyl can be functionalized. For example, 5-acetoxy-2-pyrrolidinone (B3057982) has been used as a precursor to generate an N-acylimminium ion, which can be intercepted by nucleophiles to create substituted pyrrolidinones. colab.ws This highlights the potential of the this compound scaffold to be elaborated into a diverse array of complex heterocyclic structures.

Interactive Table 1: Examples of Complex Heterocycles from Pyrrolidone Precursors

| Precursor Type | Resulting Heterocyclic System | Synthetic Strategy | Reference |

| Donor-Acceptor Cyclopropanes & Amines | 1,5-Substituted Pyrrolidin-2-ones | Lewis acid-catalyzed ring opening, lactamization, and dealkoxycarbonylation | nih.gov |

| N-Substituted 2-Pyrrolidone Aldehyde & Oxindoles | 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrroles | Condensation reaction | nih.gov |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine Carboxylic Acid | Derivatives with Azole, Diazole, and Hydrazone moieties | Modification of acetamide (B32628) and carboxylic acid groups | nih.gov |

| 5-Acetoxy-2-pyrrolidinone | 5-Arylaminopyrrolidinones | Generation and intermolecular interception of an N-acyliminium species | colab.ws |

Potential in Materials Science and Industrial Chemical Processes

The properties of pyrrolidone derivatives extend beyond pharmaceutical applications into the realm of materials science and industrial chemistry. Their polarity, stability, and ability to be functionalized make them suitable for various large-scale applications.

2-Pyrrolidone and its N-alkylated derivatives, particularly N-methylpyrrolidone (NMP), are widely used as high-boiling, polar, aprotic solvents in numerous industrial processes. wikipedia.orgatamanchemicals.com Their miscibility with water and most organic solvents, combined with their non-corrosive nature, makes them effective in applications such as petroleum refining, where they are used to selectively extract aromatic compounds. atamanchemicals.com They also serve as plasticizers and coalescing agents in coatings and are used as solubilizers in pharmaceutical formulations. atamanchemicals.com

Based on its structure, this compound is expected to share these useful solvent properties. The presence of two polar carbonyl groups (in the lactam and the ketone) within a relatively small molecule suggests it would be a highly polar solvent. This polarity would likely make it an excellent solvent for a wide range of substances, including polymers and salts, and a useful dispersing agent in various formulations.

Pyrrolidone-containing polymers, most notably Polyvinylpyrrolidone (PVP), are of significant commercial importance. google.comrloginconsulting.com PVP is produced from the free-radical polymerization of N-vinylpyrrolidone (NVP). google.com There is ongoing research into developing new pyrrolidone-based monomers to create polymers with novel or improved properties. rloginconsulting.comacs.org These new polymers could serve as alternatives to established materials like PVP and poly(ethyleneglycol) (PEG) in biomedical applications. google.com

Controlled radical polymerization (CRP) techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer), have been successfully applied to pyrrolidone-based monomers other than NVP to create well-defined homopolymers and block copolymers. nih.gov For instance, monomers like 2-(N-methacryloyloxy)ethylpyrrolidone have been investigated for this purpose. nih.gov Other polymerization methods, such as ADMET (Acyclic Diene Metathesis), are also being explored for creating polymers where the pyrrolidone ring is part of the polymer backbone rather than a pendant group. rloginconsulting.com

This compound could serve as a valuable intermediate for the synthesis of new polymer monomers. The ketone functionality provides a chemical handle for introducing a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) moiety, through reactions like a Wittig reaction or aldol (B89426) condensation followed by dehydration. The resulting monomer could then be polymerized to create novel polymers with the pyrrolidone unit, potentially offering unique properties related to solubility, thermal stability, or biocompatibility.

Interactive Table 2: Polymerization of Pyrrolidone Derivatives

| Polymerization Method | Monomer Example | Resulting Polymer Type | Potential Application | Reference |

| Free Radical Polymerization | N-vinylpyrrolidone (NVP) | Linear Polyvinylpyrrolidone (PVP) | Pharmaceutical excipient, dye transfer agent | google.comnih.gov |

| RAFT Polymerization | 2-(N-methacryloyloxy)ethylpyrrolidone (NMEP) | Well-defined homopolymers and diblock copolymers | Stimulus-responsive materials | nih.gov |

| ADMET Polymerization | Pyrrolidone-based dienes | Polymers with pyrrolidone in the backbone | Analogs to PVP | rloginconsulting.com |

| Thermal Ring-Opening Addition | Bis(2-oxazoline)s and Bis(pyrrolidone) dicarboxylic acids | Thermoset resins | Recyclable or biodegradable materials | acs.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 1-(2-Oxopropyl)pyrrolidin-2-one and its derivatives, future research should prioritize green chemistry principles.

Current synthetic strategies for pyrrolidin-2-ones often involve multi-step procedures. researchgate.net A significant advancement would be the development of one-pot, multicomponent reactions (MCRs) that construct the this compound core in a single, efficient operation from simple, readily available starting materials. rsc.org The use of eco-friendly solvents, such as water or ethanol, and biodegradable catalysts is a key area for exploration. rsc.orgrsc.org For instance, the application of β-cyclodextrin as a supramolecular catalyst in water-ethanol mixtures has shown promise for the synthesis of other substituted pyrrolidin-2-ones and could be adapted for this specific target. rsc.org

Furthermore, photoinduced organocatalysis represents a frontier in green synthesis. The use of visible light to drive the cyclization of styrenes, α-bromoalkyl esters, and primary amines in a microchannel reactor offers a metal-free and mild route to pyrrolidin-2-ones, a methodology that could be tailored for the synthesis of this compound. acs.org Catalyst- and solvent-free conditions, such as grinding reactants together at room temperature, have also proven effective for generating novel 2-pyrrolidinone (B116388) analogs and should be investigated. rsc.org

Table 1: Promising Sustainable Synthetic Strategies for Pyrrolidin-2-ones

| Synthetic Strategy | Key Features | Potential for this compound |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, structural diversity. rsc.org | Direct assembly from simple precursors. |

| Supramolecular Catalysis | Use of biodegradable catalysts (e.g., β-cyclodextrin) in green solvents. rsc.org | Environmentally friendly production. |

| Photoinduced Organocatalysis | Metal-free, visible light-driven reactions under mild conditions. acs.org | Sustainable and controlled synthesis. |

| Mechanochemistry (Grinding) | Solvent-free, catalyst-free, short reaction times. rsc.org | Highly efficient and green synthesis. |

| Biocatalysis | Enantioselective synthesis using enzymes like transaminases. wikipedia.org | Access to chiral derivatives. |

Exploration of Undiscovered Reactivity Patterns

The dual functionality of this compound—a lactam and a β-keto group—suggests a rich tapestry of reactivity waiting to be explored. The lactam moiety can undergo various transformations, including ring-opening reactions and modifications at the nitrogen atom. mdpi.com The β-keto ester-like portion of the molecule is particularly ripe for investigation, drawing parallels to the well-established chemistry of acetoacetates. nih.gov

Future research should focus on leveraging the reactivity of the active methylene (B1212753) group situated between the two carbonyls. This position is susceptible to a range of C-C and C-X bond-forming reactions, including alkylations, acylations, and condensations. The development of palladium-catalyzed reactions of allylic esters of related β-keto carboxylates has opened new avenues for generating palladium enolates, which can then undergo a variety of transformations. nih.gov A similar strategy could be envisioned for this compound, potentially leading to novel derivatives with extended side chains.

The compound's structure also lends itself to intramolecular reactions. For example, exploration of intramolecular aldol-type condensations or cyclizations could lead to the formation of novel bicyclic or spirocyclic systems containing the pyrrolidinone core. nih.govbiorxiv.org The electrophilic nature of the carbonyl groups and the nucleophilic potential of the lactam nitrogen and the enolizable methylene group provide a playground for designing new cascade reactions. nih.govresearchgate.net

Advanced Mechanistic Insights through In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. In situ spectroscopic techniques, which allow for the real-time monitoring of reacting systems, are powerful tools for elucidating reaction pathways, identifying transient intermediates, and determining kinetic profiles.

Future studies on the synthesis and reactions of this compound would greatly benefit from the application of in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govresearchgate.net For instance, in situ FTIR could be used to monitor the consumption of starting materials and the formation of the lactam ring during synthesis by tracking the characteristic carbonyl stretching frequencies. nih.gov

Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and for identifying changes in bonding associated with the lactam ring. researchgate.netmdpi.com The application of in situ Raman has been demonstrated for monitoring multiple process parameters in bioreactors, and this technology could be adapted to follow the enzymatic synthesis or transformation of pyrrolidinone derivatives. nih.govnih.gov

In situ NMR spectroscopy offers unparalleled detail regarding molecular structure and can be used to identify and quantify all species present in a reaction mixture, including intermediates and byproducts. acs.org This technique would be invaluable for studying the complex reaction mixtures that can arise during the exploration of new reactivity patterns for this compound.

Table 2: In Situ Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Application to this compound |

| In Situ FTIR | Real-time monitoring of functional group changes (e.g., carbonyls). nih.gov | Tracking lactam formation and side reactions. |

| In Situ Raman | Monitoring of bonding changes, suitable for aqueous systems. nih.govresearchgate.net | Studying enzymatic reactions and lactam ring transformations. |

| In Situ NMR | Detailed structural information and quantification of all species. acs.org | Elucidating complex reaction pathways and identifying intermediates. |

Computational Design and Prediction of Novel Derivatives and Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of novel molecules and reactions.

For this compound, quantitative structure-activity relationship (QSAR) studies and molecular modeling can be employed to design novel derivatives with specific biological activities. acs.org By building computational models based on existing data for related pyrrolidinone compounds, it is possible to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.govscispace.com

Density Functional Theory (DFT) calculations are a powerful method for investigating reaction mechanisms at the molecular level. nih.gov DFT can be used to calculate the energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway. scispace.com This information can be used to understand the factors that control reactivity and selectivity, and to predict the outcome of new reactions. For example, DFT studies on the cycloaddition reactions of azomethine ylides to form pyrrolidines have provided insights into the origins of stereoselectivity. nih.gov

The burgeoning field of machine learning offers exciting new possibilities for predicting the outcomes of organic reactions. sesjournal.comresearchgate.netnih.gov By training neural networks on large datasets of known reactions, it is possible to create models that can predict the products of new, unseen reactions with a high degree of accuracy. Such models could be applied to this compound to explore a vast chemical space of potential transformations and identify promising new reactions for experimental investigation. sesjournal.comnih.gov This approach could accelerate the discovery of novel derivatives and synthetic methodologies.

Table 3: Computational Approaches for Future Research

| Approach | Application for this compound | Expected Outcome |

| QSAR & Molecular Modeling | Design of derivatives with specific biological activities. acs.org | Prioritization of synthetic targets. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. nih.govscispace.com | Understanding of reaction pathways and rational design of new transformations. |

| Machine Learning | Prediction of reaction outcomes and discovery of novel transformations. sesjournal.com | Accelerated discovery of new derivatives and synthetic methods. |

Q & A